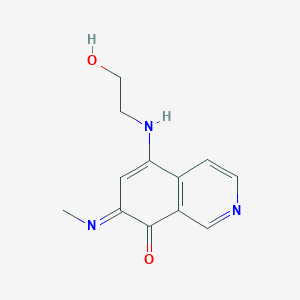
Caulibugulone F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caulibugulone F is a novel secondary metabolite originally extracted from the marine bryozoan Caulibugula intermis It belongs to the family of isoquinoline quinones and iminoquinones, which are known for their cytotoxic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of caulibugulones, including Caulibugulone F, typically starts from a readily available isoquinoline dione. The general synthetic route involves the following steps:
Oxidation: The starting material, 5-hydroxyisoquinoline, is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
Caulibugulone F undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species.
Reduction: It can be reduced under specific conditions to yield different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in water-ethanol mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Caulibugulone F has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoquinoline quinones and iminoquinones.
Biology: It is studied for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research.
Medicine: It is investigated for its ability to inhibit specific enzymes, such as the Cdc25 family of phosphatases, which are involved in cell cycle regulation.
Wirkmechanismus
Caulibugulone F exerts its effects through multiple mechanisms:
Enzyme Inhibition: It selectively inhibits the Cdc25 family of phosphatases, leading to cell cycle arrest in the G1 and G2/M phases.
Reactive Oxygen Species Generation: It generates reactive oxygen species, which can cause oxidative damage to cellular components.
Protein Degradation: It induces the degradation of specific proteins, such as Cdc25A, through pathways independent of reactive oxygen species production.
Vergleich Mit ähnlichen Verbindungen
Caulibugulone F is part of a family of compounds that includes Caulibugulones A, B, C, D, and E. These compounds share a similar isoquinoline quinone or iminoquinone structure but differ in their specific substituents and biological activities. For example:
Caulibugulone A: Known for its potent inhibition of Cdc25B phosphatase.
Caulibugulone B: Exhibits strong cytotoxicity against various cancer cell lines.
Caulibugulone C: Has unique substitution patterns that affect its reactivity and biological activity.
This compound stands out due to its specific inhibition of Cdc25 phosphatases and its ability to generate reactive oxygen species, making it a unique and valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
662167-20-6 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3 |
InChI-Schlüssel |
WLSYCPCYTGRLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


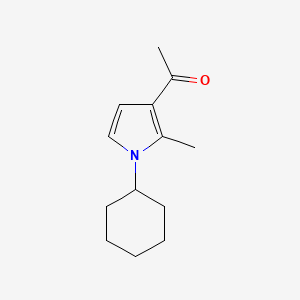
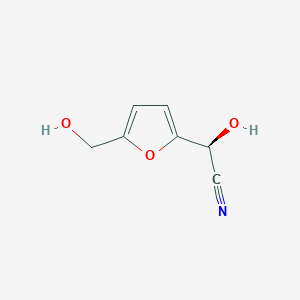
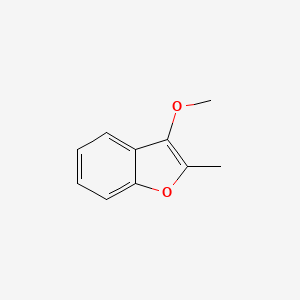
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
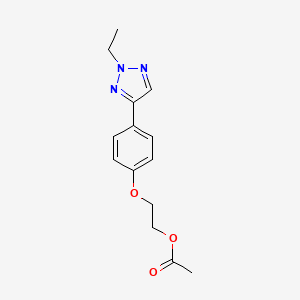
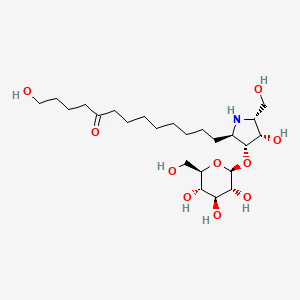

![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
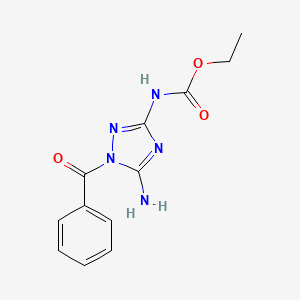
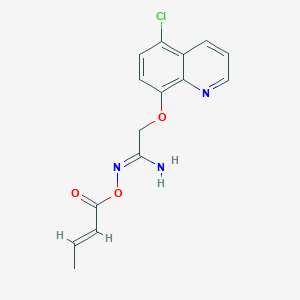
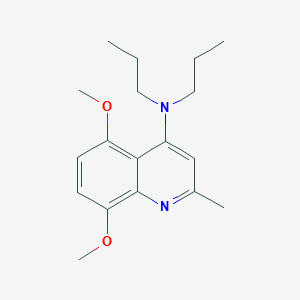

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
